![molecular formula C22H22F3N3O3 B2828841 5-乙基-11-氧代-N-[4-(三氟甲氧基)苯基]-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑-3-甲酰胺 CAS No. 1574560-89-6](/img/structure/B2828841.png)
5-乙基-11-氧代-N-[4-(三氟甲氧基)苯基]-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C22H22F3N3O3 and its molecular weight is 433.431. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酶活性
已对相关的吡唑并嘧啶基酮酯及其酶活性进行了研究。例如,2,4-二氧代-4-(4-氧代-1-苯基-1,4-二氢-5H-吡唑并[3,4-d]嘧啶-5-基)丁酸乙酯等化合物对提高纤维二糖酶的反应性有显着影响 (Abd & Awas, 2008)。
抗癌和抗炎剂
已合成并评估了新型吡唑并嘧啶衍生物(例如 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮)的抗癌和抗 5-脂氧合酶活性 (Rahmouni 等人,2016)。
抗菌活性
研究了多核吡啶并[1',2':2,3][1,2,4]三唑并[1,5-c]喹唑啉和噻唑并[3',2':2,3][1,2,4]三唑并[1,5-a]吡啶(起始化合物为 1,2-二氨基-5-氰基-4-(4-甲氧基苯基)-6-氧代-1,6-二氢吡啶-3-羧酸乙酯等化合物),显示出有希望的抗菌活性 (El‐Kazak & Ibrahim, 2013)。
晶体结构分析
对相关化合物的晶体结构(如 5N-乙基-8-羧基-9-氧代-11-甲基-吡啶并[2,1-b]喹唑啉)的研究提供了对分子构型和相互作用的见解,这对于了解其生物活性至关重要 (Rajnikant、Gupta 和 Singh,2000)。
新型化合物的合成
已对具有相似结构的新型化合物的合成进行了各种研究,探索了不同的反应和在药物化学中的潜在应用。这包括噁唑啉、咪唑、吡唑并三嗪等的合成 (Chern 等人,1988)。
血小板活化因子拮抗剂
已探索了吡啶并[2,1-b]喹唑啉甲酰胺衍生物作为血小板活化因子拮抗剂的潜力,为治疗应用提供了新的途径 (Tilley 等人,1988)。
属性
IUPAC Name |
5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3/c1-2-27-18-13-14(6-11-17(18)21(30)28-12-4-3-5-19(27)28)20(29)26-15-7-9-16(10-8-15)31-22(23,24)25/h6-11,13,19H,2-5,12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVJOUFDUOJIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。